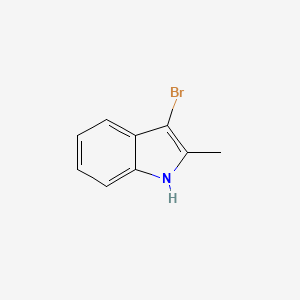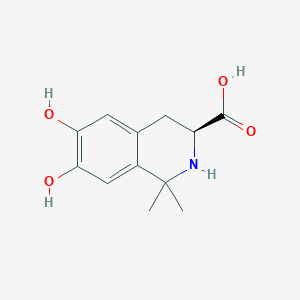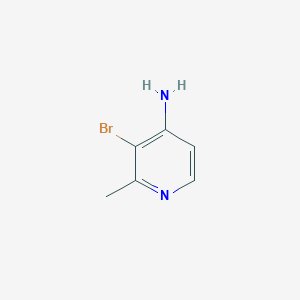
1-(2,2-Dimethylcyclopropyl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,2-Dimethylcyclopropyl)propan-1-one is an organic compound with the molecular formula C8H14O It is a ketone featuring a cyclopropyl group substituted with two methyl groups at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(2,2-Dimethylcyclopropyl)propan-1-one can be synthesized through several methods. One common approach involves the reaction of 2,2-dimethylcyclopropylmethanol with an oxidizing agent such as pyridinium chlorochromate (PCC) to yield the desired ketone. The reaction is typically carried out under anhydrous conditions to prevent the formation of by-products.
Industrial Production Methods: In an industrial setting, the compound can be produced via catalytic oxidation of 2,2-dimethylcyclopropylmethanol using a suitable catalyst such as platinum or palladium on carbon. This method offers higher yields and can be scaled up for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2,2-Dimethylcyclopropyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol, lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Various nucleophiles such as Grignard reagents (RMgX) or organolithium compounds (RLi).
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Compounds with new functional groups replacing the ketone.
Applications De Recherche Scientifique
1-(2,2-Dimethylcyclopropyl)propan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive compounds.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(2,2-Dimethylcyclopropyl)propan-1-one involves its interaction with various molecular targets and pathways. As a ketone, it can undergo nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of new bonds. The compound’s unique cyclopropyl group can also influence its reactivity and interaction with biological molecules, potentially affecting enzyme activity and metabolic processes.
Comparaison Avec Des Composés Similaires
1-(2,2-Dimethylcyclopropyl)propan-1-one can be compared with other similar compounds, such as:
1-(2,2-Diethylcyclopropyl)propan-1-one: This compound has ethyl groups instead of methyl groups, which can affect its reactivity and physical properties.
1-(2,5-Dichlorophenyl)-1-propanone: The presence of chlorine atoms introduces different electronic effects and reactivity patterns.
2,2-Dimethyl-1-propanol: This alcohol is a reduced form of the ketone and exhibits different chemical behavior.
Propriétés
IUPAC Name |
1-(2,2-dimethylcyclopropyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-4-7(9)6-5-8(6,2)3/h6H,4-5H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQUWBYIAYRFRFB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1CC1(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20561749 |
Source


|
| Record name | 1-(2,2-Dimethylcyclopropyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20561749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50598-47-5 |
Source


|
| Record name | 1-(2,2-Dimethylcyclopropyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20561749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carbaldehyde](/img/structure/B1340031.png)
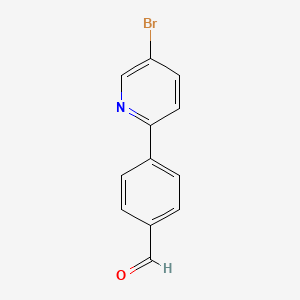
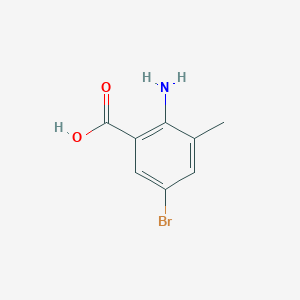
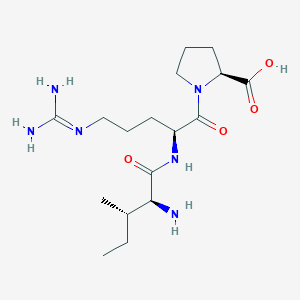
![N-[[4-[[1H-imidazol-2-ylmethyl-[(1-methylimidazol-2-yl)methyl]amino]methyl]phenyl]methyl]-N-methyl-N',N'-dipropylbutane-1,4-diamine](/img/structure/B1340036.png)
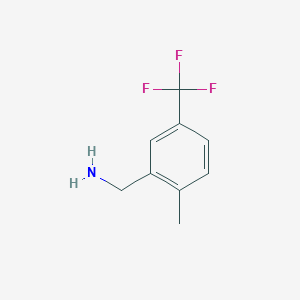
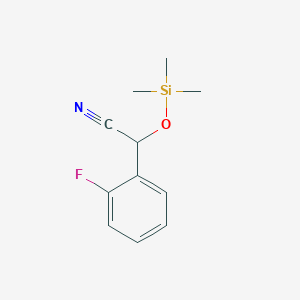
![Benzene, [(1-fluoroethenyl)thio]-](/img/structure/B1340042.png)

